(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a trimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired thiazolidinone compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted thiazolidinones with different functional groups
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities .
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis .
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-2-sulfanylidene-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-2-sulfanylidene-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern on the thiazolidinone ring. The presence of both benzyl and trimethylphenyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C20H19NOS2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NOS2/c1-13-9-14(2)17(15(3)10-13)11-18-19(22)21(20(23)24-18)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3/b18-11- |
InChI Key |
YGKLMZKTUFZOGN-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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